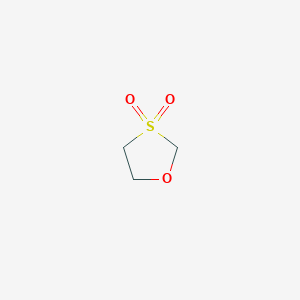

1,3-Oxathiolane 3,3-dioxide

Description

Context within Cyclic Sulfones and Heterocyclic Systems

Cyclic sulfones, as a class of organosulfur compounds, have garnered considerable attention from organic chemists due to their remarkable chemical properties and their utility in the synthesis of a wide array of molecules. ucsb.edumdpi.com The sulfone group, with its strong electron-withdrawing nature, activates adjacent positions in the ring, making them susceptible to a variety of chemical modifications. iomcworld.com This feature is pivotal in the construction of carbon-carbon bonds and the introduction of diverse functional groups.

Heterocyclic systems containing both sulfur and oxygen are integral to the synthesis of many biologically active compounds and functional materials. The presence of these two different heteroatoms within the same ring system, as seen in 1,3-oxathiolane (B1218472) 3,3-dioxide, offers a unique blend of reactivity and stability, allowing for selective chemical manipulations. These compounds serve as crucial synthons, or synthetic building blocks, in the creation of more complex molecular architectures.

Historical Development and Significance in Synthetic Methodologies

The foundational 1,3-oxathiolane ring structure has been recognized for a considerable time. nih.gov However, its prominence in synthetic organic chemistry, particularly in the realm of medicinal chemistry, has surged in recent decades. A pivotal moment in the history of this class of compounds was the first synthesis of a racemic 1,3-oxathiolane nucleoside, (±)-BCH-189, by Belleau and coworkers in 1989. nih.gov This discovery opened the door for the development of a new class of antiviral agents.

The significance of 1,3-oxathiolane derivatives skyrocketed with the development of important antiviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), which are crucial components in the treatment of HIV and Hepatitis B. iomcworld.comnih.gov The synthesis of these drugs relies heavily on the strategic construction and manipulation of the 1,3-oxathiolane ring system. Consequently, a variety of synthetic methodologies have been developed to access these important intermediates efficiently and stereoselectively. nih.gov

Modern synthetic strategies for cyclic sulfones, including 1,3-oxathiolane derivatives, are diverse and continue to evolve. Techniques such as ring-closing metathesis (RCM) and Diels-Alder reactions have been employed to construct the cyclic sulfone core. iomcworld.com More specific to 1,3-oxathiolane synthesis, methods involving the condensation of aldehydes or acetals with sulfur-containing compounds are common. nih.gov A notable approach involves the use of sulfenyl chloride chemistry, which has proven to be a versatile platform for constructing the 1,3-oxathiolane framework from acyclic precursors. mdpi.com

Chemical and Physical Properties of 1,3-Oxathiolane 3,3-Dioxide

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃H₆O₃S | nih.gov |

| Molecular Weight | 122.15 g/mol | nih.gov |

| CAS Number | 10429-18-2 | nih.gov |

| Canonical SMILES | C1CS(=O)(=O)CO1 | nih.gov |

| InChI | InChI=1S/C3H6O3S/c4-7(5)2-1-6-3-7/h1-3H2 | nih.gov |

| InChIKey | DZFGXKNCJDABQS-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-oxathiolane 3,3-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5)2-1-6-3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFGXKNCJDABQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284080 | |

| Record name | 1,3-oxathiolane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10429-18-2 | |

| Record name | NSC35398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-oxathiolane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Oxathiolane 3,3 Dioxide and Its Derivatives

Direct Oxidation of 1,3-Oxathiolanes

A common and straightforward method for the preparation of 1,3-oxathiolane (B1218472) 3,3-dioxides involves the oxidation of the sulfur atom in the corresponding 1,3-oxathiolane. This transformation is typically achieved using various oxidizing agents.

Peroxidation and Other Oxidative Approaches

The oxidation of 1,3-oxathiolanes to their corresponding sulfones (3,3-dioxides) is a well-established transformation. A variety of oxidizing agents have been employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant. For instance, the oxidation of sulfides to sulfones can be achieved using 30% hydrogen peroxide, often catalyzed by metal catalysts like tantalum carbide or niobium carbide to enhance efficiency and selectivity. organic-chemistry.org Urea-hydrogen peroxide adduct, a stable and easy-to-handle solid, has also been used for the oxidation of sulfides to sulfones in a solid-state reaction. organic-chemistry.org

Another powerful class of oxidants for this transformation is peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example. researchgate.net The reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride (B1165640) followed by oxidation of the resulting methylthio group with m-CPBA yields the corresponding 4-methylsulfonyl derivatives. organic-chemistry.org Other reagents like sodium periodate (B1199274) have also been utilized for the oxidation of 1,3-dithiolanes to their corresponding oxides. nih.gov

The choice of oxidant and reaction conditions can sometimes be tuned to selectively produce the sulfoxide (B87167) (1-oxide) or the sulfone (1,1-dioxide). For example, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective synthesis of sulfoxides or sulfones from sulfides using hydrogen peroxide, with the selectivity being dependent on the reaction conditions. organic-chemistry.org

Table 1: Oxidizing Agents for the Synthesis of Sulfones from Sulfides

| Oxidizing Agent | Catalyst/Promoter (if any) | Substrate Scope | Key Features |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Tantalum carbide or Niobium carbide | General sulfides | Catalysts are reusable. organic-chemistry.org |

| Urea-Hydrogen Peroxide | None | Various organic molecules including sulfides | Solid-state reaction, stable reagent. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Sulfides | Common and effective peroxy acid. researchgate.net |

| Sodium Periodate | None | 1,3-Dithiolanes | Used for oxidation to sulfoxides. nih.gov |

| Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Sulfides | Selectivity towards sulfoxide or sulfone is condition-dependent. organic-chemistry.org |

Stereochemical Considerations in Oxidation

The oxidation of substituted 1,3-oxathiolanes introduces a chiral center at the sulfur atom, leading to the formation of diastereomeric sulfoxides. The stereochemical outcome of these oxidations is often influenced by the steric environment around the sulfur atom.

For instance, the oxidation of 2-substituted 1,3-dithiolanes with reagents like sodium metaperiodate or m-chloroperoxybenzoic acid generally yields the trans-1-oxide as the major product. researchgate.net This preference is attributed to the oxidant attacking from the less sterically hindered face of the molecule. The ratio of trans to cis isomers can vary depending on the size of the substituent at the C2 position, with bulkier groups leading to higher diastereoselectivity. researchgate.net Further oxidation of the 1,3-dithiolane (B1216140) 1-oxides typically proceeds to form the trans-1,3-dioxides. researchgate.net

Enzymatic oxidations can also be employed to achieve stereoselectivity. For example, the microbial oxidation of 2-methyl- and 2-tert-butyl-1,3-dithiolane using certain fungi has shown a preference for the formation of the (R)-sulfoxide. researchgate.net

Ring-Closing Strategies

An alternative approach to constructing the 1,3-oxathiolane ring system involves the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclocondensation Approaches

The condensation of a carbonyl compound (or its equivalent) with a molecule containing both a thiol and a hydroxyl group is a fundamental method for forming the 1,3-oxathiolane ring. This reaction is typically catalyzed by an acid. For example, the parent 1,3-oxathiolane can be prepared by the condensation of mercaptoethanol with formaldehyde (B43269). wikipedia.org

In a more complex example, the synthesis of a 1,3-oxathiolane precursor for the antiviral drug Lamivudine (B182088) involved the coupling of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde using boron trifluoride etherate as a catalyst. nih.gov This reaction produced a diastereomeric mixture of oxathiolane acids. nih.gov Similarly, the reaction of an aldehyde with 2-mercaptoacetic acid at reflux in toluene (B28343) can lead to the formation of a 1,3-oxathiolane lactone. nih.gov

The reaction often proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization. The use of Lewis acids can facilitate this process. uzh.ch

Various thiol-containing precursors can be utilized in condensation reactions to form the 1,3-oxathiolane ring. A notable example involves the reaction of thioglycolic acid with vinyl acetate (B1210297), which, after a series of transformations including chlorination, can be cyclized in water to form a substituted 1,3-oxathiolane. nih.gov The pH of the reaction medium can be crucial for optimizing the yield of the ring-closing step. nih.gov

Another strategy involves the reaction of oxiranes with a source of the thiocarbonyl group. For instance, spirocyclic 1,3-oxathiolanes can be prepared from the reaction of thiolactones with oxiranes in the presence of silica (B1680970) gel. uzh.ch This reaction proceeds with high regio- and stereoselectivity via an SN2-type mechanism. uzh.ch The nucleophilic sulfur atom of the thiocarbonyl group attacks the oxirane ring, leading to the formation of a thiocarbonylium ion intermediate, which then cyclizes. uzh.ch

Table 2: Ring-Closing Strategies for 1,3-Oxathiolane Synthesis

| Precursors | Catalyst/Conditions | Key Features |

|---|---|---|

| Mercaptoethanol and Formaldehyde | Acid catalyst | Fundamental method for the parent ring system. wikipedia.org |

| (+)-Thiolactic acid and 2-Benzoyloxyacetaldehyde | Boron trifluoride etherate | Forms a diastereomeric mixture of oxathiolane acids. nih.gov |

| Aldehyde and 2-Mercaptoacetic acid | Reflux in toluene | Yields a 1,3-oxathiolane lactone. nih.gov |

| Thioglycolic acid and Vinyl acetate | Water, pH control | Involves intermediate chlorination and cyclization. nih.gov |

| Thiolactones and Oxiranes | Silica gel | Stereoselective formation of spirocyclic 1,3-oxathiolanes. uzh.ch |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings, including those containing heteroatoms. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, such as ethylene. wikipedia.orgorganic-chemistry.org The synthetic utility of RCM is broad due to its high functional group tolerance and its applicability to the formation of rings of various sizes, from five- to thirty-membered rings. wikipedia.orgorganic-chemistry.org

The synthesis of 1,3-oxathiolane derivatives can be achieved through RCM of appropriately substituted O-allyl allylsulfonates. This strategy leverages the efficiency of ruthenium catalysts, such as Grubbs' catalysts, to facilitate the cyclization. For instance, N-sulfonyl-protected diallylamines can undergo RCM to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org A similar strategy can be applied to sulfur-containing substrates. An isomerization-ring-closing metathesis approach has been successfully used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes, highlighting the potential for creating diverse heterocyclic systems. organic-chemistry.org This method involves a ruthenium-catalyzed isomerization of allyl groups followed by RCM. organic-chemistry.org

The choice of catalyst is crucial for the success of RCM reactions. Second-generation Grubbs' catalysts are known for their enhanced activity and broader substrate scope. organic-chemistry.org Furthermore, the reaction conditions, including solvent and temperature, can be optimized to improve yields and selectivity. orgsyn.org For example, the synthesis of N-Boc-3-pyrroline has been achieved in high yields using Grubbs' catalyst in dichloromethane. orgsyn.org

Table 1: Ring-Closing Metathesis for Heterocycle Synthesis

| Substrate Type | Catalyst | Product | Key Features |

|---|---|---|---|

| O-allyl allylsulfonates | Grubbs' Catalysts (First and Second Generation) | 1,3-Oxathiolane 3,3-dioxide derivatives | Formation of five-membered unsaturated sulfur-containing heterocycles. |

| N-Boc-diallylamine | Grubbs' Catalyst | N-Boc-3-pyrroline | High yield synthesis of a nitrogen heterocycle. orgsyn.org |

| 1-Allyl-2-allyloxybenzenes | Ruthenium Catalyst | Substituted Benzofurans | Isomerization followed by RCM. organic-chemistry.org |

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a powerful strategy for the construction of five-membered heterocyclic rings. This method involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). wikipedia.org

Utilizing Thiocarbonyl Ylides as Three-Atom Components

Thiocarbonyl ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to afford dihydro- and tetrahydrothiophenes. fu-berlin.deacs.org These products can serve as valuable intermediates for the synthesis of more complex molecules. fu-berlin.deacs.org The generation of thiocarbonyl ylides can be achieved through various methods, including the fluoride (B91410) ion-promoted 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide. nuph.edu.ua

The scope of this reaction is broad, and it has been shown to be highly stereoselective. nuph.edu.ua High-pressure conditions can be employed to facilitate the cycloaddition of thermally unstable or sterically hindered substrates. acs.org The resulting tetrahydrothiophene (B86538) derivatives are amenable to further functionalization, expanding their synthetic utility. nuph.edu.ua Intramolecular versions of this cycloaddition have also been reported, leading to the formation of fused heterocyclic systems. rsc.org

Reactions with Unsaturated S-Oxides

Unsaturated S-oxides, such as vinyl sulfenes generated from the thermolysis of thiete 1,1-dioxides, can act as dienophiles in Diels-Alder type reactions. researchgate.net While these are technically [4+2] cycloadditions, the principle of using a sulfur-containing component in a cycloaddition to form a heterocycle is relevant. For instance, the reaction of vinyl sulfene (B1252967) with norbornene derivatives yields cycloadducts. researchgate.net

More directly related to [3+2] cycloadditions, α,β-unsaturated sultams have been utilized as dipolarophiles in reactions with various 1,3-dipoles, such as azomethine ylides and nitrile oxides, to produce fused bicyclic sultams in a regio- and diastereoselective manner. chemrxiv.org This highlights the potential of using unsaturated sulfur-based systems as precursors for complex heterocyclic structures through cycloaddition strategies.

Table 2: [3+2] Cycloaddition Reactions for Sulfur Heterocycle Synthesis

| Three-Atom Component | Two-Atom Component (Dipolarophile) | Product | Key Features |

|---|---|---|---|

| Thiocarbonyl Ylide | Alkenes, Alkynes | Dihydro- and Tetrahydrothiophenes | Highly stereoselective; can be facilitated by high pressure. acs.orgnuph.edu.ua |

| Azomethine Ylide, Nitrile Oxide | α,β-Unsaturated Sultams | Fused Bicyclic Sultams | Regio- and diastereoselective synthesis. chemrxiv.org |

Metal-Catalyzed and Photocatalytic Approaches

Metal-catalyzed reactions offer efficient and selective pathways for the synthesis of heterocyclic compounds under mild conditions.

Copper-Catalyzed Cyclization

Copper catalysis has proven effective in a variety of cyclization reactions to form sulfur-containing heterocycles. For example, copper(I) iodide catalyzes the [3+3] annulation of iodonium (B1229267) ylides with pyridinium (B92312) 1,4-zwitterionic thiolates to produce 1,4-oxathiin (B13834599) scaffolds. nih.govacs.org This method is advantageous due to the use of an inexpensive and stable catalyst under mild reaction conditions. nih.gov

Copper catalysts are also employed in the synthesis of sulfonylated benzothiophenes through a cascade reaction of alkynes with sulfonyl chlorides. rsc.org This approach avoids the need for multi-step synthesis of sulfone radical precursors. rsc.org Furthermore, copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates has been developed for the synthesis of 3-sulfonated quinolines. nih.gov These examples demonstrate the versatility of copper catalysis in constructing diverse heterocyclic systems containing sulfur.

Palladium-Catalyzed Hetero-cyclizations

Palladium catalysts are widely used in the synthesis of sulfur heterocycles due to their ability to promote a range of C-C and C-heteroatom bond-forming reactions. rsc.org Palladium-catalyzed domino reactions, such as an ortho-alkylation/direct arylation sequence, have been developed for the synthesis of polycyclic thiophenes and benzothiophenes. acs.orgacs.org This method allows for the efficient construction of six- and seven-membered annulated rings. acs.org

Palladium-catalyzed cascade cyclizations are particularly powerful for the rapid assembly of complex polycyclic scaffolds. rsc.org For instance, a palladium-catalyzed intramolecular carbopalladation/cyclization cascade of propargyl-containing pyridines can produce polycyclic N-fused heterocycles. nih.gov The versatility of palladium catalysis extends to the cyclization of allenes, providing access to various oxygen and nitrogen heterocycles. chim.it These strategies highlight the significant role of palladium catalysis in modern heterocyclic synthesis. tandfonline.com

Table 3: Metal-Catalyzed Heterocycle Synthesis

| Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Copper(I) Iodide | [3+3] Annulation | Iodonium ylides, Pyridinium 1,4-zwitterionic thiolates | 1,4-Oxathiin derivatives. nih.govacs.org |

| Copper | Cascade Sulfonylation/Cyclization | Alkynes, Sulfonyl chlorides | Sulfonylated Benzothiophenes. rsc.org |

| Palladium | Domino ortho-alkylation/direct arylation | Aryl iodides, 3-(Bromoalkyl)thiophenes | Polycyclic Thiophenes. acs.orgacs.org |

| Palladium | Intramolecular Carbopalladation/Cyclization | Propargyl-containing pyridines | Polycyclic N-fused Heterocycles. nih.gov |

Photoredox Catalysis in Cyclic Sulfone Synthesis

Visible light-induced organic synthesis has emerged as a green and cost-effective methodology for preparing diverse heterocyclic compounds. nih.gov In the realm of cyclic sulfone synthesis, photoredox catalysis provides a powerful tool for forging new bonds under mild conditions.

A notable example is the photocatalytic three-component cycloaddition cascade reaction reported by Jiang and colleagues in 2021. nih.gov This method allows for the synthesis of functionalized bicyclic sulfones from 2-alkynylaryldiazonium tetrafluoroborates, γ-hydroxyl terminal alkynes, and a sulfur dioxide surrogate, sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov The reaction employs fac-tris(2-phenylpyridine)iridium [fac-Ir(ppy)₃] as a photocatalyst and is conducted under blue light irradiation. nih.gov

The proposed mechanism initiates with a single-electron transfer (SET) from the excited *Ir(III) complex to the aryl diazonium salt, generating an aryl radical. nih.gov This radical then engages with Na₂S₂O₅ to form an aryl sulfonyl radical. nih.gov Subsequent intermolecular addition and a 6-exo-dig cyclization with the γ-hydroxy terminal alkyne lead to the formation of the dicyclic sulfone products in good yields and with high stereoselectivity. nih.gov

| Entry | Aryl Diazonium Substituent (R¹) | Alkyne Substituent (R²) | Product Yield |

|---|---|---|---|

| 1 | 4-Me | Ph | 85% |

| 2 | 4-OMe | Ph | 82% |

| 3 | 4-F | Ph | 75% |

| 4 | 4-Cl | Ph | 78% |

| 5 | H | 4-MeC₆H₄ | 81% |

| 6 | H | 4-FC₆H₄ | 76% |

Base-Promoted and Organocatalytic Syntheses

Base-promoted and organocatalytic strategies offer metal-free alternatives for the construction of the 1,3-oxathiolane ring. These methods often rely on the activation of substrates through deprotonation or the formation of reactive intermediates facilitated by organic catalysts.

One direct, base-promoted approach involves the reaction of oxiranes with carbon disulfide. researchgate.net In the presence of a strong base like sodium hydride (10 mol%) in methanol, this reaction efficiently yields 1,3-oxathiolane-2-thiones in high yields (86-96%). researchgate.net While this method forms the thione analogue, the resulting 1,3-oxathiolane ring can serve as a precursor to the 3,3-dioxide through subsequent oxidation steps. The use of other bases, such as sodium hydroxide, resulted in lower product yields under similar conditions. researchgate.net

Organocatalysis has been successfully applied in the asymmetric synthesis of 1,3-oxathiolan-5-ones through a dynamic covalent kinetic resolution. nih.gov This process couples hemithioacetal chemistry with a lipase-catalyzed cyclization. nih.gov The reaction between an aldehyde and methyl thioglycolate forms hemithioacetal intermediates. nih.gov The addition of an organic base, 4-methylmorpholine, was found to give good results, facilitating the subsequent intramolecular cyclization catalyzed by Candida antarctica lipase (B570770) B (CAL-B) to produce enantioenriched 1,3-oxathiolan-5-ones. nih.gov

Cascade and Multicomponent Reactions Leading to the this compound Framework

Cascade and multicomponent reactions represent highly efficient synthetic strategies, as they allow for the construction of complex molecules in a single pot by combining multiple bond-forming events in one sequence. acs.org These approaches are valued for their atom economy and reduction of intermediate isolation steps.

The photocatalytic synthesis of dicyclic sulfones previously described is a prime example of a cascade reaction. nih.gov It combines radical generation, sulfonylation, and a double cyclization in a single, light-initiated process to build a complex fused cyclic sulfone structure. nih.gov

Beyond photocatalysis, enzymatic methods have been developed to construct the 1,3-oxathiolane ring via a cascade protocol. A multienzymatic cascade using Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been employed for the enantiopure preparation of a 1,3-oxathiolane intermediate. nih.gov This one-pot process combines reversible hemithioacetal formation with an enantioselective lactonization, achieving high enantiomeric excess (>99% ee) and demonstrating the power of biocatalytic cascades in achieving stereocontrol. nih.gov

Innovations in Large-Scale and Supply-Centered Synthesis of Key Intermediates

The synthesis of key 1,3-oxathiolane intermediates, particularly those for high-volume active pharmaceutical ingredients like lamivudine, has driven significant innovation in process chemistry. semanticscholar.orggoogle.com A "supply-centered synthesis" approach has been developed, which intentionally designs a synthetic route starting from low-cost, widely available commodity chemicals. semanticscholar.org This strategy aims to reduce manufacturing costs and enhance supply chain security. semanticscholar.org

A novel route was developed for a crucial hydroxyoxathiolane intermediate using chloroacetic acid, sodium thiosulfate, and vinyl acetate as fundamental feedstocks. semanticscholar.org This process avoids more complex or expensive starting materials used in traditional routes. semanticscholar.org The key transformations include:

Sulfenyl Chloride Formation: Thioglycolic acid (accessible from chloroacetic acid and sodium thiosulfate) is converted into a sulfenyl chloride using a halogenating agent like sulfuryl chloride. semanticscholar.org

Carbon-Sulfur Bond Formation: The sulfenyl chloride undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. Using excess sulfuryl chloride also achieves α-chlorination of the ester in the same step, establishing the necessary oxidation states. nih.gov

Ring Closure: The resulting dichlorinated intermediate is cyclized simply by reacting it with water to form the desired 1,3-oxathiolane ring. nih.govgoogle.com

Optimization of this process found that the yield of the key dichlorinated intermediate could be increased to over 95%. The final ring-closure step was also optimized, with the highest yields (up to 69%) obtained when the reaction pH was maintained between 3 and 4 through controlled base addition. google.com

| Entry | Solvent | Order of Addition | Yield |

|---|---|---|---|

| 1 | CDCl₃ | Vinyl acetate added to MTG/SO₂Cl₂ mixture | 85% |

| 2 | CDCl₃ | SO₂Cl₂ added to MTG/vinyl acetate mixture | 94% |

| 3 | CDCl₃ | MTG added to vinyl acetate/SO₂Cl₂ mixture | >95% |

| 4 | Toluene | MTG added to vinyl acetate/SO₂Cl₂ mixture | >95% |

MTG = Methyl thioglycolate

Reactivity and Transformational Chemistry of 1,3 Oxathiolane 3,3 Dioxide

Ring-Opening and Extrusion Reactions

The inherent strain and the presence of the sulfone group in the 1,3-oxathiolane (B1218472) 3,3-dioxide ring make it susceptible to ring-opening and extrusion reactions, particularly under thermal conditions. These reactions are synthetically valuable for the generation of unsaturated compounds.

One of the most significant reactions of 1,3-oxathiolane 3,3-dioxides is the thermal extrusion of sulfur dioxide (SO₂). This cheletropic elimination is a clean and efficient method for the formation of new carbon-carbon double bonds.

Substituted 1,3-oxathiolane 3,3-dioxides can serve as precursors to conjugated dienes through SO₂ extrusion. This transformation provides a strategic advantage in multistep syntheses, allowing for the late-stage introduction of the often-labile diene functionality. nih.gov The general scheme involves the thermal decomposition of a suitably substituted 1,3-oxathiolane 3,3-dioxide to yield a conjugated diene and sulfur dioxide. This method is part of a broader class of reactions used to synthesize these important structural motifs found in many biologically active natural products. nih.govmdpi.com

Various methods exist for the synthesis of conjugated dienes, including cross-coupling reactions, metathesis, and olefination. nih.govmdpi.comorganic-chemistry.org The use of 1,3-oxathiolane 3,3-dioxides offers a complementary approach, particularly when specific stereochemistries are desired or when other functional groups in the molecule are sensitive to harsher reaction conditions.

The ability of 1,3-oxathiolane 3,3-dioxides to generate dienes in situ makes them effective "masked diene" equivalents in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orglibretexts.org In this strategy, the this compound is reacted with a dienophile at a temperature sufficient to induce SO₂ extrusion. The transiently generated diene is then immediately trapped by the dienophile in a [4+2] cycloaddition to form a cyclohexene (B86901) derivative.

This approach is particularly useful when the diene itself is unstable, volatile, or difficult to handle. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of masked diene precursors like 1,3-oxathiolane 3,3-dioxides expands its synthetic utility. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org

The table below illustrates the concept of using a masked diene in a Diels-Alder reaction.

| Reactants | Conditions | Intermediate | Product |

| Substituted this compound + Dienophile | Heat (Δ) | Conjugated Diene + SO₂ | Cyclohexene derivative |

This strategy has been employed in the synthesis of complex molecules where the controlled formation of a cyclohexene ring is a key step. The reaction can also be applied to hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic compounds. wikipedia.org

Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. scripps.eduuq.edu.au This method is particularly well-suited for studying unimolecular reactions and generating highly reactive intermediates. scripps.edusemanticscholar.org

When subjected to FVP, 1,3-oxathiolane 3,3-dioxides undergo fragmentation through various pathways. The primary fragmentation route is the extrusion of sulfur dioxide to form an alkene and a carbonyl compound. researchgate.net For instance, the FVP of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide at 700°C yields SO₂, benzaldehyde, and 4-methylpent-1-ene. researchgate.net

The specific fragmentation pattern can be influenced by the substitution pattern on the oxathiolane ring. The high temperatures employed in FVP can lead to subsequent rearrangements and secondary fragmentations of the initial products. semanticscholar.orgarkat-usa.org

| Compound | FVP Temperature | Major Products | Reference |

| 2-Phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide | 700°C | SO₂, Benzaldehyde, 4-Methylpent-1-ene | researchgate.net |

Sulfur Dioxide Extrusion (SO2-Extrusion)

Nucleophilic and Electrophilic Transformations of the Ring System

While ring-opening reactions are prominent, the this compound ring can also undergo transformations involving nucleophilic and electrophilic attack at various positions.

The carbon atoms adjacent to the sulfone group in the this compound ring can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl or aryl halides, in alkylation and arylation reactions. This allows for the introduction of substituents at specific positions on the ring, further diversifying the range of accessible structures. While direct examples for this compound are not extensively detailed in the provided search results, the principle is analogous to the well-established alkylation of related sulfur-containing heterocycles like 1,3-oxathianes. rsc.org The resulting substituted 1,3-oxathiolane 3,3-dioxides can then be used in the aforementioned ring-opening and extrusion reactions to generate more complex products.

Regioselective Functionalization via Lithiation/Electrophile Trapping

The sulfonyl group in this compound significantly increases the acidity of the α-protons at the C2 and C4 positions, facilitating their removal by a strong base to form a carbanion. This process of deprotonation, known as lithiation when an organolithium base is used, is a powerful strategy for the introduction of functional groups in a regioselective manner.

The general principle involves the treatment of the sulfone with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate a lithiated intermediate. This intermediate can then be "trapped" by a variety of electrophiles to introduce new substituents at the carbon atom adjacent to the sulfur. The regioselectivity of the lithiation—whether it occurs at the C2 or C4 position—can be influenced by steric and electronic factors, as well as the reaction conditions.

While specific studies on the regioselective lithiation of unsubstituted this compound are not extensively detailed in publicly accessible literature, the principles can be inferred from the behavior of similar cyclic sulfones. For instance, in related systems, the choice of base and the presence of directing groups can influence the site of deprotonation.

The subsequent trapping of the lithiated species with an electrophile allows for the formation of a diverse array of substituted 1,3-oxathiolane 3,3-dioxides. Common electrophiles used in such reactions include alkyl halides, aldehydes, ketones, and esters.

Table 1: Representative Electrophiles for Trapping Lithiated Sulfones

| Electrophile Class | Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl |

| Ketones | Acetone ((CH₃)₂CO) | Hydroxyisopropyl |

| Esters | Ethyl Chloroformate (ClCO₂Et) | Carboethoxy |

The resulting functionalized 1,3-oxathiolane 3,3-dioxides can then be used in further synthetic transformations.

Rearrangement Reactions

Cyclic sulfones, particularly those with appropriate substitution patterns, can undergo various rearrangement reactions. A notable example is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.org This reaction proceeds through the formation of an unstable three-membered cyclic intermediate called an episulfone, which then extrudes sulfur dioxide to form the carbon-carbon double bond. wikipedia.org

For this compound, this would necessitate the initial formation of an α-halo derivative, for example, at the C2 position. The subsequent treatment with a strong base would induce the rearrangement. The general mechanism involves the deprotonation at the other α-position (C4), followed by intramolecular nucleophilic attack on the carbon bearing the halogen to form a bicyclic episulfone intermediate. This intermediate would then collapse, extruding SO₂, to potentially yield a dihydrooxete derivative.

The stereochemistry of the starting α-halo sulfone can influence the stereochemistry of the resulting alkene, although mixtures of E and Z isomers are common. organic-chemistry.org The reaction conditions, including the choice of base and solvent, can also play a crucial role in the outcome of the rearrangement. organic-chemistry.org

Role as Acyl Anion Equivalents

The concept of "umpolung" or reverse polarity is a powerful tool in organic synthesis, allowing for the formation of bonds that are not accessible through conventional reactivity. An acyl anion is a synthetic equivalent of a negatively charged carbonyl group, which is not a readily accessible species. Certain sulfur-stabilized carbanions can function as acyl anion equivalents, and the lithiated form of this compound has the potential to serve in this capacity.

Specifically, the 2-lithio derivative of this compound can be considered a masked formaldehyde (B43269) anion or a related acyl anion equivalent. After reaction with an electrophile, such as an aldehyde or ketone, the resulting adduct can be subjected to further transformations to unmask the carbonyl functionality.

The general sequence is as follows:

Deprotonation of this compound at the C2 position to form the 2-lithio species.

Reaction of this nucleophilic species with an electrophile (e.g., an aldehyde or ketone) to form a new carbon-carbon bond.

Subsequent cleavage of the 1,3-oxathiolane ring to reveal a carbonyl group.

This strategy allows for the synthesis of α-hydroxy ketones or other 1,2-difunctionalized compounds that would be challenging to prepare otherwise. The stability of the sulfone-stabilized anion and the efficiency of the subsequent unmasking step are key factors in the successful application of this methodology. The use of dithianes as acyl anion equivalents is a well-established synthetic strategy, and by analogy, this compound offers a related, though less commonly documented, approach. chempedia.info

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthesis

The formation of the 1,3-oxathiolane (B1218472) ring can be achieved through various synthetic routes, each governed by distinct reaction mechanisms. Detailed studies have shed light on cascade processes, the involvement of radical intermediates, and specific hydrolysis and ring-closure pathways.

Base-driven cascade reactions offer an efficient method for the synthesis of 1,3-oxathiolane derivatives. These reactions proceed through a sequence of intramolecular steps, initiated by a base, to rapidly build the heterocyclic core.

A notable example is the synthesis of functionalized 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide, promoted by a methoxide ion. organic-chemistry.org The proposed mechanism commences with the addition of the methoxide ion to carbon disulfide. This is followed by a nucleophilic attack of the resulting intermediate on the oxirane ring, leading to its opening. The final step in the cascade is the intramolecular cyclization with the elimination of sodium methoxide, yielding the 1,3-oxathiolane-2-thione product. organic-chemistry.org This process is highly efficient, providing excellent yields (86–96%) for a wide range of oxiranes under mild, room temperature conditions. organic-chemistry.org

Radical cyclizations provide a powerful alternative for constructing the 1,3-oxathiolane skeleton. These mechanisms involve the formation of highly reactive radical intermediates that drive the cyclization process. Thiyl radicals (RS•) are particularly versatile for initiating such carbocyclization cascades. mdpi.com

While direct examples for 1,3-oxathiolane 3,3-dioxide are specialized, the principles are well-established in organosulfur chemistry. The generation of a sulfur-centered radical can be followed by its addition to an appropriately positioned unsaturated moiety within the same molecule. mdpi.com This intramolecular addition, or cyclization, forms a new carbon-centered radical, which can then be quenched or participate in further reactions to yield the final cyclic product. mdpi.comnih.gov For instance, manganese(III)-mediated reactions can generate thiophenoxyl radicals that add regioselectively to substrates, initiating a cyclization cascade. mdpi.com Similarly, silver-mediated processes have been shown to generate radicals from precursors like α-halo ketoximes, initiating cyclization to form heterocyclic rings. semanticscholar.org These radical-based strategies are a key area of investigation for the construction of complex molecular architectures. mdpi.com

The formation of the oxathiolane ring can also proceed through mechanisms involving hydrolysis followed by intramolecular cyclization. This pathway is particularly relevant in syntheses starting from acyclic, multifunctionalized precursors.

One proposed mechanism for the formation of a key oxathiolane intermediate used in antiviral drug synthesis begins with the hydrolysis of an acetate (B1210297) group to unmask an aldehyde. nih.gov Subsequently, an α-chloro group on the same molecule is hydrolyzed. This sequence generates a key intermediate that is primed for ring closure, which then proceeds to form the 1,3-oxathiolane ring. nih.gov Another common strategy involves the cyclocondensation reaction between an aldehyde and a mercapto-alcohol or a related precursor like 2-mercaptoacetic acid. nih.gov This reaction typically proceeds via the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization that eliminates a molecule of water to furnish the stable 1,3-oxathiolane ring. nih.gov

Mechanistic Aspects of Ring Opening and Fragmentation

The 1,3-oxathiolane ring can undergo opening and fragmentation reactions under various conditions, with the specific mechanism depending on the reagents and stimuli employed. These reactions can be initiated by acids, bases, or through radical pathways.

Acid-catalyzed ring-opening reactions of related heterocyclic systems have been shown to proceed via an SN2-like mechanism. science.gov This pathway involves the protonation of one of the heteroatoms, followed by nucleophilic attack at one of the ring carbons, leading to cleavage of a carbon-heteroatom bond with a specific stereochemical outcome (inversion of configuration). science.gov In the context of ring-opening polymerization (ROP), both cationic and anionic mechanisms are known for sulfur-containing cyclic monomers. rsc.org Cationic ROP is initiated by an electrophile attacking a polarized bond in the ring, while anionic ROP involves a nucleophilic attack, generating a propagating anionic species. rsc.org

Fragmentation can also be induced photochemically. Studies on the related 1,3-dithiane system show that photo-induced electron transfer can generate a radical cation. researchgate.net This intermediate can undergo a favorable unimolecular C-S bond cleavage to form a distonic radical cation, initiating a fragmentation cascade that ultimately leads to the parent carbonyl compound, particularly in the presence of oxygen. researchgate.net

Studies on Zwitterionic and Radical Intermediates

The reactions of 1,3-oxathiolanes and their synthesis can involve fleeting, high-energy intermediates such as zwitterions and radicals. The detection and characterization of these species are crucial for a complete mechanistic understanding.

The formation of the 1,3-oxathiolane ring through cycloaddition reactions, for example between a thioketone and an oxirane, could potentially proceed through a zwitterionic intermediate. nih.govmdpi.com Such intermediates are favored in reactions with polar components. nih.gov However, computational studies on some [3+2] cycloadditions have found that despite polar interactions, the reactions proceed via a one-step, concerted mechanism, and attempts to locate a stable zwitterionic intermediate were unsuccessful. nih.gov In other cases, zwitterionic derivatives have been used directly as starting materials for the synthesis of 1,3-oxathiolane-containing molecules. researchgate.net

Radical intermediates, as discussed in the context of synthesis (Section 4.1.2), are key players in many cyclization and fragmentation pathways. Thiyl radicals and radical cations are common intermediates in the chemistry of sulfur-containing heterocycles. mdpi.comresearchgate.net The study of these species often involves techniques like laser flash photolysis (LFP) to observe their transient existence and reaction kinetics. researchgate.net For example, LFP studies have shown that electron transfer from dithianes to a triplet sensitizer is extremely rapid, and the resulting radical cation undergoes a fast unimolecular fragmentation. researchgate.net

Influence of Stereochemistry on Reaction Pathways

Stereochemistry exerts a profound influence on the reaction pathways of 1,3-oxathiolanes, affecting both their synthesis and their reactivity. The spatial arrangement of substituents can dictate the regio- and stereoselectivity of reactions.

The synthesis of 1,3-oxathiolanes from optically active precursors often proceeds with a high degree of stereocontrol. For example, the reaction of thiolactones with optically active oxiranes in the presence of a Lewis acid like SiO₂ occurs with high regio- and stereoselectivity. uzh.ch The mechanism is consistent with an SN2-type nucleophilic attack of the thiocarbonyl sulfur atom on the activated oxirane ring. uzh.ch This controlled attack leads to the formation of specific diastereoisomeric spirocyclic 1,3-oxathiolanes. uzh.ch The choice of reactants and their inherent stereochemistry directly controls the configuration of the product.

The importance of stereochemical control is paramount in the synthesis of 1,3-oxathiolane nucleoside analogues, many of which are potent antiviral agents. nih.govresearchgate.net The biological activity of these compounds is often dependent on a specific stereoisomer. nih.gov Consequently, synthetic strategies frequently employ chiral auxiliaries, enzymatic resolutions, or stereoselective coupling reactions to ensure the formation of the desired enantiomer or diastereomer. nih.gov For instance, Lewis acids can be used to form a chelation complex with an oxathiolane intermediate, directing the subsequent coupling with a nucleobase to occur with high stereoselectivity. nih.gov

The table below details the diastereoselective synthesis of spirocyclic 1,3-oxathiolanes from the reaction of 3H-isobenzofuran-1-thione with different oxiranes, highlighting the influence of the reactants on the product distribution. uzh.ch

| Thiolactone Reactant | Oxirane Reactant | Diastereoisomer 1 (Yield %) | Diastereoisomer 2 (Yield %) |

|---|---|---|---|

| 3H-Isobenzofuran-1-thione | (S)-2-Methyloxirane | Product 3 (31%) | Product 4 (17%) |

| 3H-Isobenzofuran-1-thione | (R)-2-Phenyloxirane | Product 7 (29%) | Product 8 (16%) |

Stereochemical and Conformational Analysis of 1,3 Oxathiolane 3,3 Dioxide Systems

Isomerism (Cis/Trans, Enantiomeric, Diastereomeric)

The substituted 1,3-oxathiolane (B1218472) 3,3-dioxide ring can exhibit various forms of isomerism, largely dictated by the substitution pattern at the C2, C4, and C5 positions. The presence of substituents on the ring can lead to the formation of diastereomers (cis/trans isomers) and enantiomers.

For instance, in 2,4-disubstituted 1,3-oxathiolane 3,3-dioxides, the relative orientation of the substituents gives rise to cis and trans diastereomers. Further complexity arises when the substituents themselves are chiral or when additional stereocenters are present, leading to a greater number of possible stereoisomers. The conformational preferences of the five-membered ring, which typically adopts an envelope or twist conformation, also play a crucial role in determining the spatial arrangement of the substituents.

The stereochemical outcome of reactions involving 1,3-oxathiolane 3,3-dioxides is often highly dependent on the nature of the substituents and the reaction conditions. For example, the alkylation of the C2 position can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. This selectivity is attributed to the steric hindrance imposed by the existing substituents and the inherent conformational bias of the ring system.

| Compound | Type of Isomerism | Key Features |

| 2,4-disubstituted 1,3-oxathiolane 3,3-dioxides | Cis/Trans Diastereomerism | The relative orientation of substituents at C2 and C4 determines the cis or trans configuration. |

| Chiral 1,3-oxathiolane 3,3-dioxides | Enantiomerism | The presence of one or more stereocenters leads to non-superimposable mirror images. |

| Multiply substituted 1,3-oxathiolane 3,3-dioxides | Diastereomerism | Multiple stereocenters can result in a variety of diastereomeric forms with distinct physical and chemical properties. |

Chiral Synthesis and Resolution Strategies

The synthesis of enantiomerically pure 1,3-oxathiolane 3,3-dioxides is of significant interest due to their potential applications as chiral auxiliaries and building blocks in asymmetric synthesis. Various strategies have been developed to achieve high levels of stereocontrol.

Dynamic kinetic resolution (DKR) has emerged as a powerful tool for the synthesis of enantiomerically enriched 1,3-oxathiolane 3,3-dioxides. This methodology combines the kinetic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of 1,3-oxathiolane 3,3-dioxides, DKR has been successfully applied to the enzymatic acylation of racemic alcohols derived from these heterocycles. The racemization of the starting material is often facilitated by a catalyst, while an enzyme selectively acylates one enantiomer, leading to a high yield of the desired enantiomerically pure product.

Enzymatic resolutions offer a highly selective and environmentally benign method for obtaining enantiomerically pure 1,3-oxathiolane 3,3-dioxides. Lipases are commonly employed enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of functional groups attached to the heterocyclic ring. For example, the kinetic resolution of racemic hydroxymethyl-substituted 1,3-oxathiolane 3,3-dioxides through lipase-catalyzed transesterification can effectively separate the enantiomers. The efficiency and selectivity of the enzymatic process are highly dependent on the specific enzyme, the substrate structure, and the reaction conditions, such as the solvent and acylating agent used.

The use of chiral auxiliaries and starting materials provides a reliable strategy for the diastereoselective synthesis of 1,3-oxathiolane 3,3-dioxides. By starting with a chiral precursor, the stereochemistry of the newly formed stereocenters can be controlled. For instance, the condensation of a chiral aldehyde with a mercaptoalkanol can lead to the formation of a diastereomerically enriched 1,3-oxathiolane, which can then be oxidized to the corresponding 3,3-dioxide. The chiral auxiliary can later be removed, affording the desired enantiomerically pure product. This approach has been successfully used to synthesize a variety of chiral 1,3-oxathiolane 3,3-dioxides with high stereochemical purity.

Spectroscopic Determination of Stereochemistry and Conformation

The elucidation of the stereochemistry and conformational preferences of 1,3-oxathiolane 3,3-dioxide systems heavily relies on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and relative stereochemistry of 1,3-oxathiolane 3,3-dioxides. The chemical shifts and coupling constants of the protons and carbons in the ring provide valuable information about the substitution pattern and the relative orientation of the substituents. For example, the coupling constants between adjacent protons (³JHH) can help differentiate between cis and trans isomers, as the magnitude of the coupling is dependent on the dihedral angle between the protons.

| NMR Technique | Information Obtained | Application in this compound Analysis |

| ¹H NMR | Chemical shifts, coupling constants | Determination of proton environment, differentiation of cis/trans isomers based on ³JHH values. |

| ¹³C NMR | Chemical shifts | Identification of carbon skeleton and substitution patterns. |

| NOE | Spatial proximity of nuclei | Elucidation of relative stereochemistry and conformational preferences of the ring. |

X-ray Crystallography of Key Derivatives

Detailed structural analysis has been performed on specific substituted derivatives, revealing key stereochemical features. One such key example is the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide. researchgate.net The structure of this sulfone was determined by X-ray diffraction, providing definitive evidence of its solid-state conformation. researchgate.net The analysis revealed a significantly constrained internal bond angle at the sulfur atom of 93.8°. researchgate.net

Another derivative whose structure has been established through X-ray crystallography is the sulfone of 2-benzyl-1,3-oxathiolane. researchgate.net While the structure was determined, detailed crystallographic data from the primary literature are not widely reported. These crystallographic studies are fundamental in confirming the stereochemistry and conformational preferences of these heterocyclic systems.

The table below summarizes key crystallographic findings for a representative this compound derivative.

| Compound Name | Key Crystallographic Finding | Reference |

| trans-2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide | Internal C-S-C bond angle of 93.8°. The ring adopts an envelope conformation. | researchgate.net |

Conformational Dynamics and Ring Puckering (e.g., Half-Chair Conformations)

The five-membered this compound ring is not planar and adopts puckered conformations to minimize torsional and angle strain. The conformational dynamics of this ring system are influenced by the substituents and the sp³-hybridized carbon and sulfur atoms. While five-membered rings can theoretically adopt several conformations, including half-chair and envelope forms, experimental evidence from X-ray crystallography provides insight into the preferred solid-state structures.

For the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, the ring puckering results in an envelope conformation . researchgate.net In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is displaced from this plane, much like the flap of an envelope. Specifically for this derivative, the ring oxygen atom (O1) is reported to be at the flap position. researchgate.net

Computational and Theoretical Studies on 1,3 Oxathiolane 3,3 Dioxide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the properties of 1,3-Oxathiolane (B1218472) 3,3-dioxide. semanticscholar.orgdtu.dk These computational approaches provide a molecular-level understanding of its structure and behavior. semanticscholar.orgdtu.dk

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 1,3-Oxathiolane 3,3-dioxide molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The five-membered ring of 1,3-oxathiolane derivatives typically adopts a non-planar, envelope or twisted conformation to minimize ring strain. mdpi.com For the 3,3-dioxide derivative, the sulfone group significantly influences the ring's geometry.

Table 1: Calculated Geometric Parameters for 1,3-Oxathiolane Derivatives

| Parameter | 1,3-Oxathiolane | This compound |

| Ring Conformation | Envelope | Envelope/Twisted |

| S=O Bond Length (Å) | N/A | ~1.45 |

| C-S-C Bond Angle (°) | ~95 | Varies with conformation |

| O-S-O Bond Angle (°) | N/A | ~118 |

| Note: The values presented are approximate and can vary depending on the computational method and basis set used. |

Energy Profiles of Reaction Pathways

For instance, theoretical studies can model the reaction of this compound with a nucleophile. The calculations would trace the energetic landscape as the nucleophile approaches the molecule, forms a bond, and potentially leads to ring-opening or other transformations. These profiles are essential for predicting reaction mechanisms and understanding factors that control reaction rates and product distributions.

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -20.1 |

| Note: This table provides a conceptual example of data obtained from energy profile calculations. |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density changes throughout a reaction. encyclopedia.pubmdpi.com Unlike theories that focus on molecular orbitals, MEDT posits that the flow of electron density dictates the course of a chemical transformation. encyclopedia.publuisrdomingo.com

In the context of this compound, MEDT can be applied to analyze its behavior in various reactions, such as cycloadditions or nucleophilic substitutions. mdpi.comrsc.org By examining the topological changes in the electron localization function (ELF), researchers can characterize the nature of bond formation and breaking processes. Conceptual DFT reactivity indices derived from MEDT, such as electrophilicity and nucleophilicity, can predict the molecule's reactivity towards different reaction partners. mdpi.com

Analysis of Ring Strain and Stability

The five-membered ring of this compound possesses a degree of ring strain due to deviations from ideal bond angles and torsional strain from eclipsed conformations. libretexts.orgyoutube.comfiveable.melibretexts.org Computational methods are used to quantify this strain energy, often by comparing the heat of formation of the cyclic molecule to that of a strain-free acyclic analogue. libretexts.orgyoutube.com

Advanced Applications in Organic Synthesis and Methodology Development

Synthetic Building Blocks for Complex Molecular Architectures

1,3-Oxathiolane (B1218472) 3,3-dioxide and its derivatives serve as crucial building blocks in the synthesis of intricate molecular structures, particularly in the realm of medicinal chemistry. The inherent reactivity of the oxathiolane ring allows for its strategic incorporation into larger molecules, providing access to a diverse range of compounds with potential therapeutic applications. ontosight.aiontosight.ai

A significant application lies in the synthesis of nucleoside analogues, where the 1,3-oxathiolane ring replaces the traditional sugar moiety. nih.gov This modification has led to the development of potent antiviral agents. ontosight.aiontosight.ai The enantiomerically pure 1,3-oxathiolane core is a particularly important precursor, as it dictates the stereochemistry of the final nucleoside product following N-glycosylation. nih.gov The ability to control the stereochemistry at the oxathiolane ring is paramount for achieving the desired biological activity. nih.gov

The construction of these complex architectures often involves the coupling of a suitably modified 1,3-oxathiolane intermediate with a nucleobase. nih.gov Various synthetic strategies have been developed to achieve this, often employing Lewis acids to activate the oxathiolane ring for nucleophilic attack by the nucleobase. nih.gov

Role in Heterocyclic Ring System Construction (e.g., 1,4-Oxathiins)

The reactivity of the 1,3-oxathiolane 3,3-dioxide core makes it a valuable precursor for the construction of other heterocyclic ring systems. While direct transformation into 1,4-oxathiins is a specific example, the underlying principle involves ring-opening and subsequent rearrangement or reaction with other synthons. The sulfone group in the 3-position activates the adjacent methylene (B1212753) groups, making them susceptible to deprotonation and further functionalization, which can initiate ring expansion or transformation sequences.

Detailed research has shown that the controlled cleavage of the C-O or C-S bonds within the 1,3-oxathiolane ring, followed by the introduction of new atoms, can lead to the formation of larger and more complex heterocyclic structures. These transformations are often facilitated by the use of specific reagents and reaction conditions that dictate the regioselectivity of the ring-opening and the subsequent cyclization steps.

Strategies for Protecting Group Chemistry (General Principle)

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. wikipedia.org A protecting group temporarily masks a functional group, rendering it inert to specific reagents and conditions, and can be selectively removed later in the synthetic sequence. wikipedia.orgorganic-chemistry.org

The 1,3-oxathiolane moiety, while not a classical protecting group in the same vein as acetals for carbonyls, can be conceptualized as having a protective role in certain synthetic contexts. wikipedia.orgorganic-chemistry.org For instance, the formation of a 1,3-oxathiolane from a carbonyl compound and a mercaptoalcohol effectively masks the carbonyl functionality from nucleophilic attack. The inherent stability of the 1,3-oxathiolane ring under various reaction conditions allows for chemical transformations on other parts of the molecule.

The general principle of its application in protecting group chemistry relies on the robust nature of the oxathiolane ring towards a range of reagents, followed by its selective cleavage under specific conditions to regenerate the original functional group. This strategy adds to the arsenal (B13267) of protecting groups available to synthetic chemists, enabling more complex and efficient synthetic routes.

Development of Novel Reagents and Intermediates

The unique reactivity of this compound has spurred the development of novel reagents and intermediates for organic synthesis. acs.org By modifying the core structure of this compound, chemists can create tailored reagents with specific functionalities and reactivity profiles.

A notable example is the development of new routes for the construction of the oxathiolane intermediate used in the synthesis of the antiviral drugs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). acs.orgnih.gov Researchers have focused on utilizing low-cost, widely available starting materials to develop more economical and sustainable synthetic pathways. acs.orgnih.gov One innovative approach involves the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. acs.orgnih.gov This method highlights how the fundamental chemistry of the oxathiolane ring system can be leveraged to create more efficient and industrially viable processes.

Furthermore, the functionalization of the 1,3-oxathiolane ring at various positions can lead to a diverse array of intermediates. These intermediates can then be used in a multitude of subsequent reactions, acting as key building blocks for the synthesis of a wide range of organic molecules.

Contribution to Nucleoside Analog Chemistry (Focus on Oxathiolane Core Synthesis and Stereocontrol)

The contribution of this compound to nucleoside analog chemistry is arguably one of its most significant applications. nih.gov Nucleoside analogs are modified versions of natural nucleosides and are a cornerstone of antiviral and anticancer therapies. nih.gov In many of these analogs, the 1,3-oxathiolane ring serves as a bioisosteric replacement for the furanose sugar ring found in natural nucleosides. nih.gov

The synthesis of these analogs presents two major challenges: the construction of the 1,3-oxathiolane core and the control of its stereochemistry. nih.gov Numerous synthetic methods have been developed to address the first challenge, often involving the condensation of a carbonyl compound or its equivalent with a mercaptoalcohol derivative. nih.gov

Controlling the stereochemistry of the oxathiolane ring is crucial, as the biological activity of the resulting nucleoside analog is often highly dependent on its stereoisomeric form. nih.gov Strategies to achieve stereocontrol include the use of chiral starting materials, chiral auxiliaries, and stereoselective enzymatic reactions. nih.gov For instance, dynamic kinetic resolution has been successfully employed to convert a racemic mixture of oxathiolane intermediates into a single desired enantiomer. nih.gov Furthermore, the use of specific Lewis acids during the coupling of the oxathiolane intermediate with the nucleobase can lead to the exclusive formation of the desired β-anomer, highlighting the intricate level of stereocontrol that can be achieved in these syntheses. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1,3-oxathiolane 3,3-dioxide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclodehydration of 3-hydroxy-1-propanesulfonic acid using acidic catalysts like pyridinium p-toluenesulfonate (PPTS). Key steps include:

- Dehydration: Conducted at 55°C for 2.5 hours under reduced pressure to remove water .

- Reflux: Prolonged heating (e.g., 2 hours) ensures complete cyclization.

- Catalyst Loading: 1–2 wt% PPTS improves yield (>99%) while minimizing side reactions.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature to suppress byproducts like sulfonic acid derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at ≤4°C to prevent hydrolysis to toxic 3-hydroxypropanesulfonic acid .

- Hazard Mitigation: Avoid contact with reducing agents (e.g., Na, LiAlH₄) to prevent H₂S release. Use inert atmospheres (N₂/Ar) during reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves, sealed goggles, and lab coats. Conduct work in fume hoods with HEPA filters to limit inhalation exposure .

Basic: Which analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.8–4.2 ppm (m, oxathiolane ring protons) and δ 2.5–3.0 ppm (s, sulfone group) .

- ¹³C NMR: Sulfone carbons appear at ~110–120 ppm .

- X-ray Diffraction (XRD): Resolves crystallographic parameters, confirming the planar oxathiolane ring and sulfone geometry .

- FT-IR: Strong S=O stretching vibrations at 1150–1250 cm⁻¹ .

Advanced: How can competing reaction pathways (e.g., substitution vs. elimination) be analyzed in sulfone derivatives of this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature). For example, nucleophilic substitution dominates in polar aprotic solvents (e.g., DMF), while elimination is favored in basic media .

- Isotopic Labeling: Use ¹⁸O-labeled water to track oxygen incorporation in hydrolysis products via mass spectrometry .

- Computational Modeling: Density functional theory (DFT) calculations predict transition-state energies for competing pathways .

Advanced: What computational strategies are used to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina screens binding affinities to enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. Key parameters include grid spacing (1 Å) and exhaustiveness (20 runs) .

- MD Simulations: GROMACS trajectories (100 ns) assess stability of sulfone-enzyme complexes, analyzing root-mean-square deviation (RMSD) and hydrogen-bond persistence .

Advanced: How can structural contradictions in early literature on 1,3-oxathiolane derivatives be resolved?

Methodological Answer:

- Comparative Spectroscopy: Re-examine historical compounds (e.g., alleged thiirane dioxides) using modern 2D NMR (COSY, HSQC) to distinguish between thiirane and oxathiolane ring systems .

- X-ray Reanalysis: Re-crystallize archived samples and compare with updated crystallographic databases (e.g., Cambridge Structural Database) .

Advanced: What methodologies are recommended for assessing the carcinogenic potential of this compound in vivo?

Methodological Answer:

- Rodent Models: Administer doses (10–100 mg/kg) via oral gavage over 24 months. Monitor for leukemia and mammary tumors via histopathology .

- Genotoxicity Assays: Conduct Ames tests (with/without metabolic activation) and micronucleus assays in bone marrow cells .

- Biomarker Analysis: Quantify DNA adducts (e.g., 8-oxo-dG) using LC-MS/MS .

Advanced: How is this compound utilized in advanced material synthesis?

Methodological Answer:

- Polymer Functionalization: React with 4-vinylpyridine to synthesize sulfobetaine-based zwitterionic polymers, enhancing hydrophilicity in antifouling coatings .

- Catalyst Design: Incorporate into titanium alloy frameworks for acid-catalyzed esterification (e.g., biodiesel production) .

- Fluorescent Probes: Functionalize with indolinonaphthoxazine derivatives for Hg²⁺ detection via spirocyclic ring-opening mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.